molecular formula C20H16N4O3S2 B11595183 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11595183
M. Wt: 424.5 g/mol
InChI Key: QAAKDWHFUMLTTQ-PTNGSMBKSA-N
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Description

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel heterocyclic structure with potential therapeutic applications. This article aims to detail its biological activities, including antimicrobial, anticancer, and antifungal properties, supported by recent research findings and case studies.

The compound has the molecular formula C27H27N5O2S2C_{27}H_{27}N_5O_2S^2 and a molecular weight of 517.7 g/mol. It features multiple functional groups that contribute to its biological activity, including thiazolidinone and pyrimidine moieties.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and pyrimidine structures exhibit a wide range of biological activities. Specifically, derivatives of thiazolidinones have shown:

  • Antimicrobial Activity : Various studies report that thiazolidinone derivatives can inhibit bacterial growth and biofilm formation. For instance, compounds with similar structures demonstrated significant antibacterial effects against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds with thiazolidinone cores exhibited IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines like A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
  • Antifungal Activity : The compound's antifungal potential has also been explored. A study highlighted the effectiveness of thiazolidinone derivatives against phytopathogenic fungi, achieving EC50 values as low as 0.85 µg/mL against Alternaria solani .

Antimicrobial Activity

A recent review on thiazolidinones emphasized their role in combating biofilm-associated infections. Compounds structurally similar to the target compound showed over 50% reduction in biofilm formation at concentrations corresponding to their Minimum Inhibitory Concentration (MIC) . Notably, compounds with specific substituents on the benzylidene fragment demonstrated enhanced activity against P. aeruginosa biofilms.

Anticancer Studies

In vitro studies have established that several thiazolidinone derivatives can effectively induce apoptosis in cancer cells. For instance, a derivative similar to the target compound exhibited promising results in inhibiting cell proliferation in various cancer lines . The mechanism often involves interference with microtubule dynamics and cell cycle regulation.

Antifungal Efficacy

The antifungal activity of thiazolidinones was assessed against several strains of fungi. The most active compounds were noted for their ability to disrupt fungal cell wall integrity and inhibit spore germination . The promising EC50 values suggest that these compounds could be further developed into effective antifungal agents.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving the evaluation of thiazolidinone derivatives demonstrated that certain compounds significantly inhibited Methicillin-resistant Staphylococcus aureus (MRSA) with BICs (Biofilm Inhibitory Concentrations) as low as 8.23 µg/mL .
  • Cancer Cell Line Testing : In a comparative study of various thiazolidinone derivatives, one compound achieved an IC50 of 15 µM against HepG2 cells, indicating strong potential for further development in anticancer therapies .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that derivatives of thiazolidinones often demonstrate enhanced antibacterial effects due to their ability to inhibit specific enzymes or disrupt cell wall synthesis in microorganisms .

Anticancer Effects

Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cell lines. The mechanisms of action could involve the induction of apoptosis in cancer cells or the inhibition of key signaling pathways associated with tumor growth and proliferation. Compounds with similar structures have previously been reported to inhibit cancer cell migration and invasion .

Anti-inflammatory Activity

The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolidinone Ring : This is achieved by reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.
  • Allylation : The allyl group is introduced through an allylation reaction using an allyl halide and a base.
  • Piperazine Introduction : The piperazine moiety is incorporated via nucleophilic substitution reactions.
  • Pyridopyrimidinone Formation : The core structure is constructed through cyclization reactions involving appropriate precursors.

Industrial production methods require optimization to ensure high yield and purity, often involving catalysts and precise control of reaction conditions .

Case Study 1: Antimicrobial Screening

A study evaluating the antimicrobial efficacy of various thiazolidinone derivatives found that compounds similar to 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one showed moderate to high activity against gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity against various types of cancer cells, including breast and lung cancer cells. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N4O3S2/c1-2-8-24-19(26)15(29-20(24)28)11-14-17(21-12-13-6-5-10-27-13)22-16-7-3-4-9-23(16)18(14)25/h2-7,9-11,21H,1,8,12H2/b15-11-

InChI Key

QAAKDWHFUMLTTQ-PTNGSMBKSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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